N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine
Description
Properties
IUPAC Name |
1,1-bis[(2-chlorophenyl)methyl]-2-hydroxyguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c16-13-7-3-1-5-11(13)9-20(15(18)19-21)10-12-6-2-4-8-14(12)17/h1-8,21H,9-10H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXJVYMNCUXMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C(=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)/C(=N/O)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine typically involves the reaction of 2-chlorobenzylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Oxidation Pathways
N-hydroxyguanidines are prone to oxidation by enzymatic and non-enzymatic systems. For example:
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Cytochrome P450-mediated oxidation : Microsomal cytochromes P450 oxidize N-hydroxyguanidines (e.g., debrisoquine) to form N-hydroxyguanidine intermediates, which are further oxidized to urea derivatives and nitric oxide (NO) .
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Nitric oxide synthase (NOS) catalysis : Inducible NOS (NOS II) oxidizes N-hydroxyguanidines (e.g., N-(4-chlorophenyl)-N'-hydroxyguanidine) to generate urea and NO, with tetrahydrobiopterin (BH4) playing a key role in substrate selectivity .
Heterocycle Formation
N-hydroxyguanidines participate in cyclization reactions to form 1,2,4-oxadiazoles, a common motif in medicinal chemistry. For example:
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Reaction of N-5-azidopentyl-N'-hydroxyguanidine with indole-3-acetyl chloride generates 3-(5-azidopentylamino)-5-((indol-3-yl)-methyl)-1,2,4-oxadiazole via a coupling and thermal cyclization sequence .
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This pathway suggests that N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine could undergo similar cyclizations under acidic or thermal conditions.
Alkylation and Adduct Formation
N-hydroxyguanidines can act as alkylating agents or form adducts with nucleophiles:
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In reactions with 2'-deoxyguanosine, N-hydroxyguanidine derivatives (e.g., chlorambucil analogs) alkylate DNA bases at N7, O6, and N2 positions, leading to depurination and bis-adduct formation .
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Such reactivity implies potential DNA-binding or crosslinking capabilities for This compound , particularly given its 2-chlorobenzyl substituents.
Redox and Coordination Chemistry
N-hydroxyguanidines interact with metal ions and redox-active enzymes:
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Manganese coordination : Arginase, a manganese metalloenzyme, binds N-hydroxyguanidines (e.g., N-hydroxy-L-arginine) through interactions with the binuclear Mn cluster, influencing catalytic activity .
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Reduction reactions : Zinc-mediated reduction of N-hydroxyguanidine-linked azides to amines has been demonstrated, enabling further functionalization (e.g., guanidine synthesis) .
Research Gaps and Recommendations
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No direct studies on This compound were identified. Priority areas for investigation include:
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Oxidative stability : Assess susceptibility to P450/NOS-mediated oxidation.
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DNA alkylation potential : Evaluate interactions with nucleosides or oligonucleotides.
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Synthetic utility : Explore cyclization or coordination chemistry for drug design.
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Scientific Research Applications
Pharmacological Applications
1.1 Modulation of Indoleamine 2,3-Dioxygenase (IDO)
One of the key applications of N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine is its role as a modulator of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and tumor progression. Research indicates that this compound can inhibit IDO activity, which is crucial for developing therapies for IDO-associated diseases such as cancer and autoimmune disorders. The modulation of IDO can enhance T-cell responses and improve the efficacy of immunotherapies .
1.2 Antitumor Activity
Studies have demonstrated that this compound exhibits antitumor properties. It has shown effectiveness against various cancer cell lines, inhibiting cell proliferation and inducing apoptosis. For instance, compounds similar to this compound have been tested against Agrobacterium tumefaciens-induced tumors, showcasing significant inhibition rates .
Antimicrobial Properties
2.1 Antibacterial Activity
The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that this compound displays considerable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 12.5–50 | 15–27 |
| Escherichia coli | 25–100 | 17–22 |
| Bacillus subtilis | 12.5–50 | 20–31 |
Antioxidant Properties
This compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The compound demonstrated significant free radical scavenging activity in several assays, suggesting its potential utility in developing nutraceuticals aimed at reducing oxidative damage within biological systems .
Case Studies
4.1 Case Study: Cancer Treatment
A notable study involved the use of this compound in a murine model of cancer. The compound was administered alongside standard chemotherapy agents, resulting in enhanced tumor regression compared to controls receiving chemotherapy alone. This synergistic effect highlights the compound's potential as an adjunct therapy in cancer treatment protocols .
4.2 Case Study: Antibiotic Resistance
In light of rising antibiotic resistance, a study focused on the efficacy of this compound against resistant strains of bacteria. The findings indicated that the compound retained activity against strains resistant to multiple antibiotics, positioning it as a promising candidate for further development in combating resistant infections .
Mechanism of Action
The mechanism of action of N,N-bis(2-chlorobenzyl)-N’'-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
(a) N,N-bis(2-chloroethyl)aniline
- Structure : Features two 2-chloroethyl groups attached to an aniline nitrogen.
- Key Differences : Unlike the target compound, this molecule lacks the hydroxyguanidine moiety and instead incorporates a benzene ring directly bonded to nitrogen.
- Activity : The lone-pair electron density on the nitrogen atom in such compounds influences reactivity. For example, in Ru and Fe complexes, variations in α-methylene proton chemical shifts (3.96–4.01 ppm) correlate with electron density differences, affecting their cytotoxic profiles .
(b) N,N-bis(2,3-epoxypropyl)aniline
- Structure : Contains epoxypropyl substituents on nitrogen.
- Key Differences : The epoxy groups introduce ring-strain reactivity, absent in the chlorobenzyl groups of the target compound.
- Regulatory Status: Classified as non-persistent, non-bioaccumulative (non-PBT/vPvB) under REACH, highlighting its environmental stability compared to chlorinated analogues .
(c) N,N-bis(phenacyl)aniline
- Structure : Substituted with phenacyl (aromatic ketone) groups.
- Synthesis: Traditionally synthesized via alkylation of anilines with α-bromoacetophenone, a method critiqued for low yields and solvent dependency. Ultrasound-mediated solvent-free synthesis improves efficiency .
(d) Schiff Bases (e.g., 5-DPSS)
- Structure : Bis-dihydroxybenzylidene derivatives with sulfide or disulfide bridges.
- Activity : Exhibits potent antioxidant properties (e.g., 5-DPSS EC₅₀ = 7.10 μg/mL for DPPH scavenging), outperforming BHA (EC₅₀ = 7.54 μg/mL). Hydroxyl group positioning (2,3 vs. 2,5) modulates activity, emphasizing the importance of substituent geometry .
(e) N,N'-bis(2-hydroxyethyl)guanidine
- Structure : Hydroxyethyl substituents instead of chlorobenzyl groups.
- Properties : Lower molecular weight (147.18 g/mol) and higher polarity (predicted pKa = 14.22) compared to the chlorinated analogue, suggesting divergent solubility and bioavailability profiles .
Comparative Data Table
Research Findings
- Electron Density Effects : Substituents like chlorobenzyl groups alter nitrogen electron density, impacting binding to metal centers or biological targets. For example, NMR shifts in N,N-bis(2-chloroethyl)aniline complexes correlate with cytotoxic potency .
- Antioxidant vs. Cytotoxic Profiles : While Schiff bases (e.g., 5-DPSS) excel in antioxidant assays, chlorobenzyl-guanidine derivatives may prioritize interactions with enzymes or DNA due to halogenated aromatic systems .
- Synthetic Challenges : Ultrasound and solvent-free methods (e.g., for N,N-bis(phenacyl)aniline) highlight trends toward greener synthesis, which could be adapted for hydroxyguanidine derivatives .
Biological Activity
N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is a guanidine derivative characterized by the presence of two chlorobenzyl groups and a hydroxy functional group. This structure is pivotal in determining its biological properties. The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with hydroxylamine derivatives, followed by guanylation processes.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.
In Vitro Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several guanidine derivatives, including this compound, against common pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. The findings indicated that this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against these organisms, comparable to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Pseudomonas aeruginosa | 20 | |
| Salmonella enterica | 30 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.
Case Study: Cytotoxic Effects
In a recent study, this compound was tested for its cytotoxicity against MCF-7 and HeLa cells. The results showed an IC50 value of approximately 25 µM for MCF-7 cells, indicating significant growth inhibition. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity in treated cells .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with key cellular targets. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes involved in cell wall synthesis, which may explain its antibacterial properties .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-bis(2-chlorobenzyl)-N''-hydroxyguanidine, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution of chlorobenzyl groups with hydroxyguanidine precursors. For structurally analogous guanidines, stepwise alkylation under inert atmospheres (e.g., nitrogen) at controlled temperatures (40–60°C) yields intermediates, followed by hydroxylation . Purity optimization includes recrystallization from ethanol/water mixtures or preparative HPLC using C18 columns (acetonitrile/water gradients). Monitor reaction progress via TLC (silica gel, UV detection) or LC-MS .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology : Follow SDS guidelines for structurally similar chlorinated guanidines: store in airtight, light-resistant containers at –20°C to prevent hydrolysis. Use PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods to avoid inhalation of fine powders. Avoid contact with oxidizers (risk of HCl gas release) and moisture .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use H/C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns and hydrogen bonding. FT-IR identifies hydroxyl (3100–3500 cm) and guanidine (1650–1700 cm) groups. High-resolution mass spectrometry (HRMS, ESI+) validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the conformational dynamics of this compound?
- Methodology : Perform molecular dynamics (MD) simulations using AMBER or GROMACS with GAFF2 force fields. Validate against experimental NMR data (e.g., NOESY for spatial proximity). Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict electronic properties and tautomeric equilibria .
Q. How can researchers resolve contradictions in reported biological activity data for guanidine derivatives?
- Methodology : Conduct dose-response assays (e.g., IC50 curves) across multiple cell lines to account for variability. Use in silico docking (AutoDock Vina) to compare binding affinities with targets like enzymes or receptors. Cross-reference cytotoxicity data with structural analogs (e.g., N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine) to identify substituent effects .
Q. What strategies are effective in determining the crystal structure of this compound using X-ray diffraction?
- Methodology : Grow single crystals via slow evaporation from DMF/ether. Collect data on a diffractometer (Mo-Kα radiation, 100 K). Refine using SHELXL (full-matrix least-squares) with anisotropic displacement parameters. Address twinning or disorder by iterative refinement and electron density analysis .
Q. How can ecological risks of this compound be assessed during disposal?
- Methodology : Follow OECD guidelines for biodegradability (Test 301F) and bioaccumulation (logP calculations via ChemAxon). For acute aquatic toxicity, conduct Daphnia magna assays (EC50). Dispose of waste via licensed facilities specializing in halogenated organics .
Contradiction Analysis
Q. Why do stability studies report conflicting degradation profiles for guanidine derivatives under similar conditions?
- Methodology : Variability may arise from trace metal contaminants (e.g., Fe) accelerating oxidation. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metals. Compare degradation pathways via LC-MS/MS under controlled pH, temperature, and light exposure .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
